molecular formula C6H7N5S B3430790 1-Methylthioguanine CAS No. 86243-64-3

1-Methylthioguanine

Cat. No. B3430790
CAS RN: 86243-64-3
M. Wt: 181.22 g/mol
InChI Key: FBUTXZSKZCQABC-UHFFFAOYSA-N
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Description

1-Methylthioguanine, also known as Thioguanine, is used to treat acute nonlymphocytic leukemia, a type of blood cancer . It is sometimes used in combination with other cancer medicines . It is also used to treat acute myeloid leukemia (AML), a type of cancer that begins in the white blood cells . Thioguanine is in a class of medications known as purine analogs . It works by slowing or stopping the growth of cancer cells in your body .


Molecular Structure Analysis

A study on the dual functionality of 6-Methylthioguanine has been conducted . The study combines femtosecond and nanosecond time-resolved spectroscopy with high-level ab initio calculations to disentangle the excited-state dynamics of 6-methylthioguanine .


Chemical Reactions Analysis

The same study also found that double substitution of nucleobases (thionation and methylation) boosts the photoactivity by introducing more reactive channels . This leads to the formation of the long-lived reactive triplet state in 6-methylthioguanine .

Mechanism of Action

Thioguanine works by slowing or stopping the growth of cancer cells in your body . It is a prodrug that requires conversion into thiopurine nucleotides to exert cytotoxicity .

Safety and Hazards

Thioguanine may cause serious side effects . It may cause signs of liver damage, such as stomach bloating, rapid weight gain, unusual tiredness, trouble breathing while lying down, nausea, loss of appetite, upper stomach pain, or dark urine or jaundice . It may also cause easy bruising, unusual bleeding, bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds, or low blood cell counts .

Future Directions

Thioguanine is currently used in the treatment of acute lymphoblastic and myeloblastic leukemia . Future research may focus on enhancing its effectiveness and reducing its side effects. It may also explore its potential use in the treatment of other types of cancer or diseases.

properties

IUPAC Name

2-amino-1-methyl-7H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUTXZSKZCQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=CN2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937285
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylthioguanine

CAS RN

1320-87-2, 16714-57-1, 86243-64-3
Record name Guanine, methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thione, 2-amino-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Sarcin from aspergillus giganteus
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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